1,5-Bis(benzyloxy)pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

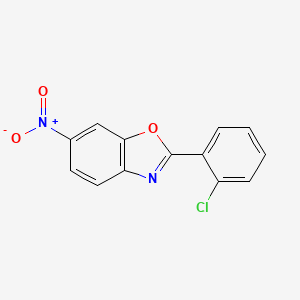

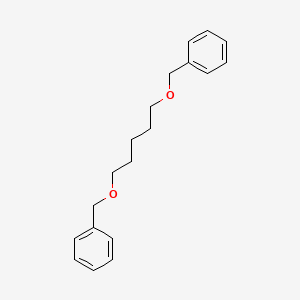

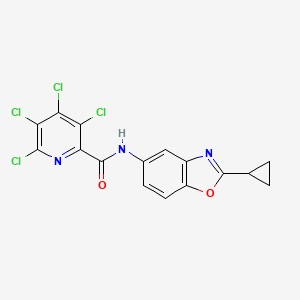

1,5-Bis(benzyloxy)pentane is a chemical compound with the molecular formula C19H24O2 . It has a molecular weight of 284.4 .

Synthesis Analysis

1,5-Bis(benzyloxy)pentane has been synthesized by reacting pentane-1,5-diol with benzyl chloride . Another synthesis method involves reacting carbazole and 1,5-dibromopentane in a 2:1 ratio, respectively .Molecular Structure Analysis

The IUPAC name for 1,5-Bis(benzyloxy)pentane is 1,5-bis(benzyloxy)pentane . The InChI code for this compound is 1S/C19H24O2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 .Scientific Research Applications

Polymer Synthesis : 1,5-Bis(phenoxy)pentane and its derivatives are used in the synthesis of aromatic polyethers. These compounds, especially those substituted with electron-donating groups, are involved in oxidative polymerization processes. They contribute to the formation of polymers containing structural units like diphenyl methane and benzyl chloride (Percec, Wang, & Oishi, 1992).

Solid-State Structure Analysis : The solid-state structures of 1,5-bis(phenoxy)pentane derivatives are studied using techniques like X-ray diffraction and NMR spectroscopy. These studies help in understanding their interaction with biological targets and their potential as growth inhibitors in cancer treatments (Żabiński, Wolska, & Maciejewska, 2007).

Chemotherapy Research : Some derivatives of 1,5-Bis(phenoxy)pentane, like 1,5-bis[(4-amidinophenyl)-N-methylamino]pentane, are investigated for their potential in chemotherapy, particularly in targeting DNA. These studies are crucial in the development of new chemotherapeutics (Żabiński, Maciejewska, & Wolska, 2010).

Metalloporphyrazine Synthesis : 1,5-Bis(benzyloxy)pentane and its derivatives play a role in the synthesis of metalloporphyrazine, which are compounds with potential applications in areas like catalysis and materials science. These compounds are characterized using various spectroscopic techniques, and their electronic properties are predicted computationally (Yildiz et al., 2016).

Liquid Crystal Research : Derivatives of 1,5-Bis(benzyloxy)pentane are also studied for their applications in the field of liquid crystals. These studies include the synthesis and characterization of methylene-linked liquid crystal dimers, which are essential for understanding the properties and applications of liquid crystals in displays and other technologies (Henderson & Imrie, 2011).

Coordination Chemistry : The compound is used in the synthesis of coordination polymers, involving metals like Cu(II) and Cd(II). These polymers are characterized by techniques like X-ray diffraction and have potential applications in areas such as catalysis and materials science (Yang et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound belongs to the family of organic compounds called ethers, which are often used as solvents and intermediates in the synthesis of other chemicals.

Mode of Action

Ethers like 1,5-bis(benzyloxy)pentane typically act as solvents, helping to dissolve other substances, or as intermediates in chemical reactions . In the case of 1,5-Bis(benzyloxy)pentane, it may participate in reactions such as the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Biochemical Pathways

As mentioned earlier, it may be involved in the suzuki–miyaura coupling reaction , which is a key method for forming carbon-carbon bonds in organic synthesis.

properties

IUPAC Name |

5-phenylmethoxypentoxymethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFRUDFJELRDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(benzyloxy)pentane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-Benzylimidazol-2-yl)ethyl]-2-chloroacetamide;hydrochloride](/img/structure/B2934521.png)

![5-(((6-fluorobenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2934523.png)

![5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934524.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2934532.png)

![N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide](/img/structure/B2934538.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)